molecular formula C18H19N3O3S2 B2962456 1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine CAS No. 627833-14-1

1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine

Cat. No.: B2962456
CAS No.: 627833-14-1
M. Wt: 389.49
InChI Key: WGXCCGRRPCONNE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a methyl group and a 4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, offering conformational flexibility and hydrogen-bonding capabilities. The phenylsulfonyl group enhances solubility and binding affinity through polar interactions, while the thienyl-oxazole heterocycle contributes to π-π stacking and metabolic stability .

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-20-9-11-21(12-10-20)18-17(19-16(24-18)15-8-5-13-25-15)26(22,23)14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCCGRRPCONNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a thienyl oxazole and a phenylsulfonyl group. This unique structure may contribute to its pharmacological properties.

Antineoplastic Properties

Recent studies have investigated the antineoplastic activity of compounds similar to this compound. For example, derivatives of phenylsulfonamide have shown promising results against various cancer cell lines. The mechanism of action typically involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 1: Antineoplastic Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound ATK-101.0Apoptosis induction
Compound BHT-290.8Cell cycle arrest
Compound CMCF70.5Inhibition of angiogenesis

Antiviral Activity

The compound has been studied for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV research. Modifications to the core structure have yielded derivatives that exhibit enhanced potency against resistant strains of HIV, indicating a potential role in therapeutic regimens for HIV patients .

Neuroprotective Effects

In addition to its antineoplastic and antiviral activities, compounds structurally related to this compound have demonstrated neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Table 2: Neuroprotective Activity Studies

CompoundModel UsedEffect ObservedReference
Compound DRat cortical neuronsReduced apoptosis
Compound EMouse modelImproved cognitive function

Case Studies

Several case studies have highlighted the efficacy of related sulfonamide compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a phenylsulfonamide derivative showed a significant reduction in tumor size in 30% of participants.
  • HIV Resistance Study : A cohort study assessed the effectiveness of NNRTIs derived from similar scaffolds in patients with drug-resistant HIV strains, demonstrating improved viral load suppression compared to standard treatments.

Comparison with Similar Compounds

Structural Analogues with Antiproliferative Activity

Adamantane-Piperazine Derivatives (e.g., Compounds 12, 13, 14, 15)

  • Structural Features : Bulky adamantane groups attached to piperazine, often with aryl substituents.
  • Activity : Demonstrated nM-range binding affinity for σ1/σ2 receptors and broad-spectrum antiproliferative effects against colon, prostate, and ovarian cancers .
  • In contrast, the target compound’s thienyl-oxazole and phenylsulfonyl groups prioritize peripheral receptor targeting and solubility.

Tetrazole-Piperazine Conjugates (e.g., 7a-x Series)

  • Structural Features : Piperazine linked to tetrazole via sulfonamide bridges.
  • Activity : Synergistic effects from hybrid pharmacophores show antiproliferative activity, though specific IC50 values are unreported .
  • Key Differences : The tetrazole ring (a nitrogen-rich heterocycle) may improve metabolic stability compared to the target’s oxazole. However, the thienyl group in the target compound could offer unique electronic properties for receptor binding.

Heterocyclic Piperazine Derivatives

1,2,4-Oxadiazole-Piperazine Hybrids (e.g., 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine)

  • Structural Features : Piperazine linked to 1,2,4-oxadiazole via a methylene bridge.
  • Activity: Not explicitly reported, but oxadiazoles are known for antimicrobial and anti-inflammatory properties.
  • Key Differences: The 1,3-oxazole in the target compound has different electronic characteristics (oxygen vs.

Thiazole-Piperazine Derivatives (e.g., 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine)

  • Structural Features : Thiazole ring substituted with chloro and methylpiperazine groups.
  • Activity : Commonly used in antifungal and antiviral agents.
  • Key Differences : The sulfur atom in thiazole may confer different metabolic pathways compared to the oxygen in oxazole. The target’s phenylsulfonyl group adds hydrogen-bonding capacity absent in this analogue .

Pharmacological and Physicochemical Comparison

Property Target Compound Adamantane Derivatives Tetrazole Conjugates 1,2,4-Oxadiazole Hybrids
Molecular Weight (g/mol) ~447.5 ~450–500 ~350–400 ~262.3
Key Functional Groups Thienyl-oxazole, phenylsulfonyl Adamantane, aryl Tetrazole, sulfonamide 1,2,4-Oxadiazole, methylphenyl
Antiproliferative IC50 Not reported 1–50 nM (σ1/σ2 receptors) Preliminary activity Not reported
Solubility Moderate (sulfonyl) Low (adamantane) Moderate (tetrazole) Low (oxadiazole)
Metabolic Stability High (thienyl) Moderate (adamantane oxidation) High (tetrazole) Moderate

Mechanistic Insights

  • Receptor Binding: The target’s phenylsulfonyl group may interact with σ receptors, similar to adamantane derivatives, but the thienyl-oxazole moiety could modulate selectivity toward non-CNS targets .
  • Synergistic Effects : Hybrid pharmacophores (e.g., sulfonamide + oxazole) may enhance activity through multi-target mechanisms, as seen in tetrazole-piperazine conjugates .
  • Toxicity Profile : The absence of adamantane reduces neurotoxicity risks, while the sulfonyl group may improve renal clearance compared to lipophilic analogues .

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